Pyrrolo[2,3-d]pyrimidine derivative 21
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 21 is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 21 typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which offer a robust and efficient approach. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of copper chloride and 6-methylpicolinic acid as catalysts can yield pyrrolo[2,3-d]pyrimidine derivatives . Another method involves the use of cyclopentylamine and 3,3-diethoxy-propyne under copper-catalyzed conditions .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and enhance yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in dimethylformamide.
Reduction: Reduction reactions can be performed using sodium borohydride or other reducing agents.
Common Reagents and Conditions:
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products Formed:
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 21 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 21 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 21 can be compared with other similar compounds, such as:
Tubercidin: An antibiotic with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another antibiotic with similar structural features, exhibiting antiviral properties.
Sangivamycin: A pyrrolo[2,3-d]pyrimidine derivative with potent anticancer activity.
Uniqueness: this compound stands out due to its enhanced potency and selectivity as a multi-targeted kinase inhibitor, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C36H34FN7O4 |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
8-cyclopropyl-6-fluoro-4-[2-(hydroxymethyl)-3-[6-[1-(1-prop-2-enoylpiperidin-3-yl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C36H34FN7O4/c1-2-32(46)42-10-4-5-24(18-42)44-17-23(16-40-44)29-15-26-34(38-20-39-35(26)41-29)25-6-3-7-30(27(25)19-45)43-11-12-48-31-14-22(21-8-9-21)13-28(37)33(31)36(43)47/h2-3,6-7,13-17,20-21,24,45H,1,4-5,8-12,18-19H2,(H,38,39,41) |
InChI Key |
SGCPAQMSTLOCLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=C(C=N2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6CCOC7=C(C6=O)C(=CC(=C7)C8CC8)F)CO |
Origin of Product |
United States |
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